molecular formula C15H18N2O2 B2991643 N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide CAS No. 1790198-52-5

N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide

Cat. No.: B2991643
CAS No.: 1790198-52-5
M. Wt: 258.321
InChI Key: WHZVVABNVWZGTD-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide is a synthetic indole derivative with the molecular formula C 15 H 18 N 2 O 2 and a molecular weight of 258.32 g/mol . Its structure features a 1H-indole-2-carboxamide core, a versatile scaffold recognized in medicinal chemistry for its diverse biological potential . This compound is presented as a high-purity chemical building block for research and development. The indole-2-carboxamide motif is a privileged structure in drug discovery, serving as a key precursor for synthesizing diversely substituted polycyclic indole structures . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the amide side chain, which in this case is furnished with a 2-cyclopropyl-2-hydroxypropyl group. Indole-2-carboxamides, as a chemical class, have been investigated for various applications, including as potent, selective inhibitors of mycobacterial MmpL3, a promising target for novel anti-tubercular agents . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(19,11-6-7-11)9-16-14(18)13-8-10-4-2-3-5-12(10)17-13/h2-5,8,11,17,19H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZVVABNVWZGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Attachment of the Hydroxypropyl Moiety: The hydroxypropyl group can be introduced through the reaction of an appropriate epoxide with a nucleophile, such as a Grignard reagent or an organolithium compound.

    Formation of the Carboxamide: The final step involves the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of nitro, halo, or sulfonyl derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Pharmacological and Mechanistic Insights

  • Anticancer Activity :
    N-(4-Chlorophenyl)-1H-indole-2-carboxamide inhibits Saos-2 cell proliferation dose-dependently (IC50 ~10 µM) by downregulating ezrin expression, a protein linked to metastasis . The target compound’s hydroxyl group may confer differential cytotoxicity or improved solubility.

  • Antiviral Activity :
    Sulfonamide-substituted indoles (e.g., R8L5) target HIV-1 reverse transcriptase with EC50 values <1 µM, highlighting the importance of sulfonamide bulkiness in viral inhibition .

  • Metabolic Effects :
    Benzoylphenyl-substituted indoles reduce serum triglycerides by 40–50% in hyperlipidemic models, likely via PPARα/γ modulation .

Physicochemical and Stability Considerations

  • Hydrophilicity : The hydroxyl group in the target compound may improve aqueous solubility compared to chlorophenyl or sulfonamide analogs, which are more lipophilic .
  • Stability : Cyclopropane rings are generally stable under physiological conditions, but the hydroxypropyl group may introduce susceptibility to oxidative metabolism .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on the biological activity, mechanisms of action, and therapeutic potentials of this compound.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its synthesis typically involves several key steps:

  • Formation of the Indole Ring : This can be achieved through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Introduction of the Cyclopropyl Group : Cyclopropanation reactions, such as the Simmons-Smith reaction, are commonly employed.
  • Attachment of the Hydroxypropyl Moiety : This is generally accomplished using nucleophilic reactions with epoxides or Grignard reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, thereby influencing various cellular processes and physiological responses. The exact pathways remain under investigation but are believed to involve signal transduction and gene expression modulation.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Properties

  • Studies have shown that compounds related to indole-2-carboxamides possess anti-inflammatory effects. For instance, derivatives have demonstrated the ability to reduce pro-inflammatory cytokines like TNFα while increasing anti-inflammatory mediators such as IL-10 in mouse models .

2. Antitumor Activity

  • Preliminary investigations suggest that this compound may exhibit antitumor properties. In vivo studies have indicated significant tumor suppression in xenograft models, highlighting its potential as an anticancer agent .

3. Neuroprotective Effects

  • Some studies have explored the neuroprotective capabilities of indole derivatives, indicating that they may protect neuronal cells from oxidative stress and apoptosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
Anti-inflammatoryDecreased TNFα; increased IL-10 ,
AntitumorTumor growth inhibition
NeuroprotectionProtection against oxidative stress

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in various biological contexts:

  • Inflammatory Disease Models : In a model of colitis, administration of indole derivatives resulted in reduced disease severity and improved inflammatory markers, supporting their role in treating inflammatory bowel diseases .
  • Cancer Research : In xenograft models, compounds structurally similar to this compound demonstrated significant tumor growth inhibition compared to control treatments, suggesting a pathway for further drug development .

Q & A

Q. What are the standard synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide?

The compound can be synthesized via amide coupling (e.g., EDC/HOBt-mediated reactions) or N-Boc deprotection strategies. For instance:

  • Method A : React indole-2-carboxylic acid derivatives with cyclopropane-containing amines using coupling agents like EDC·HCl and HOBt in anhydrous DMF, followed by purification via TLC or column chromatography .
  • Method C : Remove Boc-protecting groups using TFA in DCM, followed by neutralization with NaHCO₃ and purification . Yields and purity (>95%) depend on solvent gradients (e.g., DCM/MeOH) and HPLC refinement .

Q. How is the compound characterized for structural validation?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm functional groups (e.g., indole NH, cyclopropyl protons) .
  • Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves 3D conformation, critical for studying enzyme interactions .

Q. What purification methods ensure high purity (>95%)?

  • Chromatography : Manual column chromatography (DCM/MeOH gradients) or preparative HPLC .
  • Recrystallization : Use solvent systems like DMF/acetic acid to remove impurities .

Advanced Research Questions

Q. How can synthesis challenges (e.g., low yields, unstable intermediates) be addressed?

  • Low yields : Optimize stoichiometry (e.g., 1.1 equiv of acylating agents) and use activating agents like TBTU for efficient coupling .
  • Unstable intermediates : Maintain low temperatures (0–5°C) during sensitive steps (e.g., TBTU addition) to prevent side reactions .
  • Contradictions in purity : Cross-validate via TLC (hexane/EtOAc systems) and elemental analysis (±0.5% tolerance) .

Q. What strategies are used to analyze bioactivity data, such as enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values for glycogen phosphorylase inhibition using recombinant enzymes and substrates like glucose .
  • Structural docking : Align X-ray crystallography data (e.g., PDB:2ZB2) with computational models to identify binding interactions (e.g., indole-carboxamide with catalytic sites) .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Derivatization : Modify substituents (e.g., halogenation at indole C5, cyclopropyl hydroxylation) and test lipid-lowering effects in vitro .
  • Pharmacological profiling : Compare EC₅₀ values across analogs using assays like microsomal triglyceride transport inhibition .

Q. What methods resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Dose-response curves : Repeat assays under standardized conditions (pH, temperature) to minimize variability .
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may affect apparent potency .

Methodological Considerations

Q. How to design a pharmacological assay for evaluating hypoglycemic activity?

  • In vitro : Use astrocyte-neuron co-cultures to measure glycogenolysis inhibition under hypoglycemic conditions, with CP-316,819 as a positive control .
  • In vivo : Administer the compound in rodent models and monitor blood glucose levels via glucometry .

Q. What analytical approaches validate enzyme inhibition mechanisms?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes .
  • Site-directed mutagenesis : Modify enzyme active sites (e.g., glycogen phosphorylase) to confirm critical residues for inhibition .

Q. How to troubleshoot spectral anomalies in NMR data?

  • Solvent effects : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous to prevent peak splitting .
  • Dynamic effects : Heat samples to 50°C to reduce rotational barriers causing broad cyclopropyl proton signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.